2-Ethoxybenzamidine
Overview
Description
2-Ethoxybenzamidine hydrochloride is a pharmaceutical intermediate . It can be prepared from 2-ethoxybenzonitrile in one step . It has been reported that 2-ethoxybenzamidine hydrochloride can be used to prepare phosphodiesterase inhibitors .
Synthesis Analysis
The synthesis of 2-Ethoxybenzamidine hydrochloride involves suspending ammonium chloride in toluene and cooling the suspension to 0°C. Trimethylaluminum hexane solution is then added and the mixture is stirred at room temperature until the escape of the gas has stopped. 2-ethoxybenzonitrile is added, and the reaction mixture is stirred overnight at 80°C .
Molecular Structure Analysis
The molecular formula of 2-Ethoxybenzamidine hydrochloride is C9H13ClN2O . Its molar mass is 200.67 .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethoxybenzamidine were not found, it’s important to note that it is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .
Physical And Chemical Properties Analysis
2-Ethoxybenzamidine hydrochloride is a white to off-white solid . It has a density of 1.213, a melting point of 132 - 137°C, and a boiling point of 192°C at 760 mmHg . It is slightly soluble in DMSO and methanol .
Scientific Research Applications
1. Cancer Research and Imaging
2-Ethoxybenzamidine derivatives have been explored in cancer research. For example, in a study, a derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), showed potential in visualizing primary breast tumors in vivo due to its preferential binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).
2. Neurotransmission Studies
Derivatives like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, have been used to study serotonergic neurotransmission with positron emission tomography (PET). These derivatives have applications in both animal and human studies, providing insights into brain function and disorders (Plenevaux et al., 2000).
3. Molecular and Crystallography Studies
2-Ethoxybenzamide, a closely related compound, has been studied for its crystal structure and interactions. For instance, it forms hydrogen-bonded dimers and ribbons, useful in understanding molecular interactions and solid-state chemistry (Pagola & Stephens, 2009).
4. Synthetic Chemistry and Drug Development
2-Ethoxybenzamidine derivatives play a crucial role in the synthesis of various chemical compounds. They have been used as intermediates in synthesizing quinazolinones and other heterocycles, which have applications in developing antimicrobial agents and other pharmaceuticals (Honey et al., 2012).
5. Melanin Synthesis Research
In a study, 2-ethoxybenzamide significantly enhanced melanin synthesis in melanoma cells. This finding is crucial in understanding melanin production and potentially in developing treatments for skin pigmentation disorders (Sato et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for 2-Ethoxybenzamidine were not found, it’s worth noting that it’s used as a pharmaceutical intermediate in the preparation of phosphodiesterase inhibitors . This suggests potential applications in the development of drugs targeting diseases where phosphodiesterase plays a role.
properties
IUPAC Name |
2-ethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDGLKRVHPJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390649 | |
Record name | 2-ethoxybenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxybenzamidine | |
CAS RN |
53623-81-7 | |
Record name | 2-ethoxybenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.